molecular formula C8H5BrF2N2 B6224542 3-bromo-1-(difluoromethyl)-1H-indazole CAS No. 2768326-60-7

3-bromo-1-(difluoromethyl)-1H-indazole

Cat. No.: B6224542
CAS No.: 2768326-60-7
M. Wt: 247.04 g/mol
InChI Key: OQPWYSSNAGZTSF-UHFFFAOYSA-N
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Description

3-bromo-1-(difluoromethyl)-1H-indazole is an organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of bromine and difluoromethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(difluoromethyl)-1H-indazole typically involves the difluoromethylation of indazole derivatives. One common method is the reaction of 3-bromoindazole with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and yield of the reaction. The choice of solvent, temperature, and reaction time are critical factors in optimizing the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(difluoromethyl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-bromo-1-(difluoromethyl)-1H-indazole has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is valuable in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-bromo-1-(difluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-methyl-1H-indazole
  • 3-bromo-1-(trifluoromethyl)-1H-indazole
  • 3-bromo-1-(chloromethyl)-1H-indazole

Uniqueness

3-bromo-1-(difluoromethyl)-1H-indazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various applications .

Properties

CAS No.

2768326-60-7

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

3-bromo-1-(difluoromethyl)indazole

InChI

InChI=1S/C8H5BrF2N2/c9-7-5-3-1-2-4-6(5)13(12-7)8(10)11/h1-4,8H

InChI Key

OQPWYSSNAGZTSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C(F)F)Br

Purity

95

Origin of Product

United States

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